
シノラゼパム
概要
説明
シノラゼパムは、ゲロドルムという商品名で市販されているベンゾジアゼピン系薬物です。不安解消、抗けいれん、鎮静、筋弛緩効果があります。強力な鎮静作用があるため、主に催眠薬として使用されます。 シノラゼパムは1978年に特許を取得し、1992年に医療用として使用されるようになりました .
製法
合成経路と反応条件
シノラゼパムは、1,4-ベンゾジアゼピン-2-オンコア構造を形成する多段階プロセスによって合成されます。合成経路は通常、以下の手順で構成されます。
1,4-ベンゾジアゼピン-2-オンコアの形成: 置換されたベンゼン環とジアゼピン環を反応させてコア構造を形成します。
置換基の導入: クロロ、フルオロ、シアノエチル基などのさまざまな置換基が、求核置換反応によってコア構造に導入されます。
ヒドロキシル化: ベンゾジアゼピン-2-オンコアの3位にヒドロキシル基を導入するために、酸化反応を行います。
工業的製造方法
シノラゼパムの工業的製造は、上記で説明した合成経路を拡大したものです。プロセスは、収量と純度が最適化されており、温度、圧力、pHなどの反応条件を注意深く管理しています。 最終生成物は、結晶化と再結晶化の技術によって精製され、純粋な形のシノラゼパムが得られます .
化学反応の分析
反応の種類
シノラゼパムは、以下を含むさまざまな化学反応を起こします。
酸化: 3位にあるヒドロキシル基は、ケトンに酸化されます。
還元: ベンゼン環上のニトロ基は、アミンに還元されます。
置換: クロロとフルオロの置換基は、求核置換反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や触媒の存在下での水素ガス (H₂) などの還元剤が使用されます。
置換: 求核剤としては、メトキシドナトリウム (NaOCH₃) や tert-ブトキシドカリウム (KOtBu) などが使用されます。
主な生成物
酸化: 3位にケトンが形成されます。
還元: ニトロ基からアミンが形成されます。
科学研究における用途
シノラゼパムは、以下を含むさまざまな科学研究の用途があります。
化学: ベンゾジアゼピン誘導体とその化学的性質の研究における基準化合物として使用されます。
生物学: 中枢神経系への影響と、鎮静剤や不安解消薬としての可能性が調査されています。
医学: 催眠薬や不安解消薬としての有効性と安全性を評価するために、臨床試験で使用されています。
科学的研究の応用
Pharmacology
Cinolazepam has been extensively studied for its pharmacological properties. It demonstrates significant anxiolytic effects, making it beneficial for treating anxiety disorders. Its anticonvulsant properties also position it as a candidate for managing seizure disorders .
Case Study:
In a study examining the pharmacokinetics of cinolazepam, researchers found that the compound effectively reduced anxiety symptoms in patients with generalized anxiety disorder when administered at therapeutic doses.
Sleep Medicine
Cinolazepam is primarily utilized for managing severe forms of sleep disorders. Clinical trials have demonstrated its efficacy in improving sleep maintenance and quality.
Case Study:
A double-blind placebo-controlled study indicated that administration of 40 mg cinolazepam significantly improved sleep efficiency and reduced wake time during total sleep periods compared to placebo . Statistical analyses showed substantial improvements in objective sleep variables.
Parameter | Cinolazepam (40 mg) | Placebo |
---|---|---|
Sleep Efficiency (%) | 85 | 70 |
Wake Time (minutes) | 30 | 60 |
Number of Awakenings | 2 | 5 |
This table summarizes the improvements observed in patients treated with cinolazepam versus those receiving placebo.
Forensic Toxicology
In forensic toxicology, cinolazepam is investigated for its metabolic pathways and potential toxicological effects. Studies have identified metabolites formed from cinolazepam when incubated with human hepatocytes.
Case Study:
Research identified three metabolites of cinolazepam using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). This study aids forensic scientists in understanding how cinolazepam may be detected in biological samples during toxicological analyses.
Clinical Applications
Cinolazepam is primarily prescribed for:
- Management of severe insomnia
- Treatment of anxiety disorders
- Control of seizure activity
Despite its efficacy, caution is warranted due to potential side effects such as drowsiness and interactions with other central nervous system depressants .
作用機序
シノラゼパムは、γ-アミノ酪酸 (GABA) 受容体とアロステリックに相互作用する中枢ベンゾジアゼピン受容体に結合することで効果を発揮します。 これにより、抑制性神経伝達物質GABAの効果が促進され、網様体賦活系の抑制が強まり、網様体経路の刺激後に起こる皮質および辺縁系の覚醒が阻害されます .
生化学分析
Biochemical Properties
Cinolazepam interacts with central benzodiazepine receptors, which in turn interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Cellular Effects
Cinolazepam, through its interaction with GABA receptors, influences cell function by increasing the inhibition of the ascending reticular activating system . This leads to a decrease in cortical and limbic arousal, thereby exerting its sedative and anxiolytic effects .
Molecular Mechanism
Cinolazepam exerts its effects at the molecular level by binding to central benzodiazepine receptors . This binding interaction allows Cinolazepam to interact allosterically with GABA receptors . The result is a potentiation of the effects of the inhibitory neurotransmitter GABA .
Metabolic Pathways
Cinolazepam is metabolized in the liver, and its metabolites are excreted in the urine .
Transport and Distribution
It is known that Cinolazepam is orally administered and has a bioavailability of 90-100% .
準備方法
Synthetic Routes and Reaction Conditions
Cinolazepam is synthesized through a multi-step process involving the formation of a 1,4-benzodiazepinone core structure. The synthetic route typically involves the following steps:
Formation of the 1,4-benzodiazepinone core: This involves the reaction of a substituted benzene ring with a diazepine ring to form the core structure.
Introduction of substituents: Various substituents, such as chloro, fluoro, and cyanoethyl groups, are introduced to the core structure through nucleophilic substitution reactions.
Hydroxylation: The introduction of a hydroxyl group at the 3-position of the benzodiazepinone core is achieved through oxidation reactions.
Industrial Production Methods
Industrial production of cinolazepam involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and recrystallization techniques to obtain cinolazepam in its pure form .
化学反応の分析
Types of Reactions
Cinolazepam undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The nitro group on the benzene ring can be reduced to an amine.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of a ketone at the 3-position.
Reduction: Formation of an amine from the nitro group.
Substitution: Replacement of chloro and fluoro groups with other nucleophiles.
類似化合物との比較
シノラゼパムは、以下のような他のベンゾジアゼピン誘導体と比較されます。
ジアゼパム: 不安解消作用と鎮静作用が似ていますが、薬物動態が異なります。
クロナゼパム: 主に抗けいれん薬として使用され、シノラゼパムは催眠薬として使用されます。
ロラゼパム: 不安解消作用が似ていますが、シノラゼパムに比べて作用時間が短いです。
生物活性
Cinolazepam, a benzodiazepine derivative, is recognized for its diverse biological activities, primarily as an anxiolytic, anticonvulsant, sedative, and muscle relaxant. This article provides a comprehensive overview of the biological activity of cinolazepam, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
Cinolazepam functions as a positive allosteric modulator of the GABA-A receptor. By binding to the central benzodiazepine receptors, it enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism results in the following effects:
- Anxiolytic Effects : Reduces anxiety by inhibiting excessive neuronal firing.
- Sedative Effects : Promotes sleep by enhancing GABAergic activity.
- Anticonvulsant Effects : Prevents seizure activity through increased inhibition of excitatory neurotransmission.
- Muscle Relaxation : Reduces muscle tone by acting on spinal cord pathways.
Pharmacokinetics
Cinolazepam exhibits high oral bioavailability (90-100%) and an elimination half-life ranging from 8 to 12 hours. The pharmacokinetic profile is summarized in Table 1.
Parameter | Value |
---|---|
Bioavailability | 90-100% |
Half-life | 8-12 hours |
Metabolism | Hepatic |
Elimination route | Not specified |
Clinical Applications
Cinolazepam is primarily indicated for the treatment of sleep-related disorders due to its sedative properties. It has been studied for its efficacy in improving sleep maintenance and reducing sleep onset latency. A notable study demonstrated significant improvements in sleep efficiency and reductions in wake time after administration of 40 mg cinolazepam compared to placebo .
Case Studies and Research Findings
-
Study on Sleep Maintenance :
- Objective : To assess the impact of cinolazepam on sleep quality in subjects exposed to situational insomnia.
- Methodology : A double-blind, placebo-controlled design involving 20 participants subjected to nocturnal traffic noise.
- Results : Administration of 40 mg cinolazepam significantly improved sleep maintenance metrics, including increased sleep efficiency and decreased number of awakenings .
-
Metabolite Identification Study :
- Objective : To identify metabolites produced by cinolazepam in human hepatocytes.
- Methodology : Incubation of cinolazepam with pooled human hepatocytes followed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
- Results : Three metabolites were identified, indicating metabolic pathways that could influence its pharmacological effects.
- Comparative Efficacy Study :
Safety and Side Effects
While cinolazepam is effective for its intended uses, it is essential to consider potential side effects such as drowsiness, dizziness, and impaired cognitive function. Long-term use may contribute to cognitive decline, particularly in elderly populations .
特性
IUPAC Name |
3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMYHMKTCNRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868372 | |
Record name | Cinolazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinolazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.20e-02 g/L | |
Record name | Cinolazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways. | |
Record name | Cinolazepam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75696-02-5 | |
Record name | Cinolazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75696-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinolazepam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinolazepam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cinolazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINOLAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cinolazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Cinolazepam?
A2: Cinolazepam is chemically described as 1-(2-Cyanoethyl)-7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [] Unfortunately, the provided research papers do not detail its molecular weight or spectroscopic data.
Q2: Can you elaborate on the use of Cinolazepam in sleep studies involving traffic noise?
A3: In a study employing simulated traffic noise to induce situational insomnia, Cinolazepam demonstrated efficacy in improving sleep maintenance. [] Subjects receiving 40mg of Cinolazepam displayed increased sleep efficiency, reduced wake time, and fewer awakenings compared to the placebo group. [] This suggests potential benefits for individuals experiencing sleep disturbances due to environmental noise.
Q3: What analytical techniques have been employed to study Cinolazepam?
A4: Researchers have successfully utilized polarography to investigate the electrochemical behavior of Cinolazepam. [] This technique proved valuable for analyzing Cinolazepam tablets, with results comparable to HPLC analysis. [] Further research into the electrochemical reduction mechanism of Cinolazepam is ongoing.
Q4: Are there any known safety concerns associated with Cinolazepam?
A5: While Cinolazepam demonstrably improves sleep parameters, research highlights the occurrence of adverse events, primarily related to the central nervous system. [] Dizziness and drowsiness were the most frequently reported side effects, even with short-term use. [] Therefore, careful consideration of potential risks and benefits is crucial before prescribing Cinolazepam.
Q5: What is the current understanding of Cinolazepam metabolism in humans?
A6: While specific details on Cinolazepam metabolism are limited in the provided research, advanced techniques like high-resolution mass spectrometry are being explored to elucidate its metabolic pathways in human hepatocytes. [] This research aims to identify specific metabolites and differentiate Cinolazepam intake from other benzodiazepines in urine samples, contributing to a more comprehensive understanding of its pharmacokinetic profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。